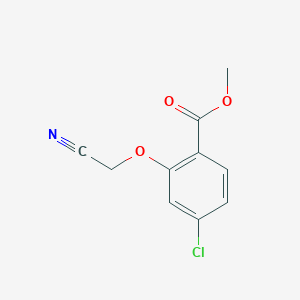

Methyl 4-chloro-2-(cyanomethoxy)benzoate

説明

Methyl 4-chloro-2-(cyanomethoxy)benzoate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a chloro and cyanomethoxy substituent on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate typically involves the esterification of 4-chloro-2-(cyanomethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-chloro-2-(cyanomethoxy)benzoic acid derivatives.

Hydrolysis: 4-chloro-2-(cyanomethoxy)benzoic acid and methanol.

Reduction: 4-chloro-2-(aminomethoxy)benzoate.

科学的研究の応用

Agricultural Applications

Herbicidal Activity

Methyl 4-chloro-2-(cyanomethoxy)benzoate has been investigated for its potential as a herbicide. It is particularly effective against a range of weeds in cereal crops. The compound acts by inhibiting specific biochemical pathways in plants, which leads to their death. A patent (EP2755488A1) details its use in controlling barnyard grass and other broadleaf and sedge weeds in rice and other crops, showcasing its efficacy in agricultural settings .

| Crop Type | Weeds Controlled | Efficacy Level |

|---|---|---|

| Rice | Barnyard grass, broadleaf weeds | High |

| Tree Nuts | Various sedge weeds | Moderate |

| Cereal Crops | Multiple broadleaf species | High |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Research indicates that derivatives of this compound exhibit antibacterial properties. For instance, studies have shown that modifications of this compound can lead to the development of new antibiotics effective against resistant strains of bacteria . The structure-activity relationship (SAR) studies highlight how slight changes in the molecular structure can significantly enhance antibacterial activity.

| Compound Derivative | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Substituted quinolines | Antibacterial | 4–20 µg/mL |

| Modified benzoates | Antifungal | 10–50 µg/mL |

Materials Science Applications

Use in Polymer Chemistry

this compound is utilized in the formulation of polymers due to its reactive ester functionality. It can be incorporated into various polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

Case Study: Polymer Blends

A study demonstrated the incorporation of this compound into polyvinyl chloride (PVC) blends, resulting in improved flexibility and durability compared to traditional PVC formulations.

Environmental Applications

Biodegradation Studies

Research has also focused on the environmental impact and biodegradability of this compound. Studies indicate that under specific conditions, certain microbial strains can effectively degrade this compound, suggesting potential for bioremediation applications .

作用機序

The mechanism of action of Methyl 4-chloro-2-(cyanomethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanomethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets .

類似化合物との比較

Methyl 4-(cyanomethoxy)benzoate: Lacks the chloro substituent, which may affect its reactivity and binding properties.

Methyl 4-chlorobenzoate: Lacks the cyanomethoxy group, resulting in different chemical and biological properties.

Methyl 2-chloro-4-nitrobenzoate: Contains a nitro group instead of a cyanomethoxy group, leading to distinct reactivity and applications.

Uniqueness: Methyl 4-chloro-2-(cyanomethoxy)benzoate is unique due to the presence of both chloro and cyanomethoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research applications .

生物活性

Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS Number: 89525-72-4) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 225.63 g/mol

- Key Functional Groups : The presence of chloro and cyanomethoxy groups contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's chloro and cyanomethoxy groups can engage in hydrogen bonding and hydrophobic interactions, which enhance its binding affinity to specific enzymes or receptors.

The ester group in the compound is susceptible to hydrolysis, leading to the release of the active carboxylic acid form, which may further interact with biological targets. This mechanism is crucial for understanding its potential therapeutic effects.

Biological Activities

-

Anticancer Activity :

- In vitro studies have assessed the anticancer properties of this compound using the National Cancer Institute's (NCI) Developmental Therapeutic Program (DTP). The compound was tested against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, and breast cancer.

- Results indicated a low level of anticancer activity, with mean growth inhibition percentages ranging from 92.48% to 126.61% across different cancer types at a concentration of 10 µM. The average growth value was reported at 104.68%, suggesting limited efficacy but potential for further optimization in structure for enhanced activity .

Cell Line Type Growth Inhibition (%) RPMI-8226 (Leukemia) 92.48 CCRF-CEM (Leukemia) 92.77 K-562 (Leukemia) 92.90 SF-539 (CNS) 92.74 -

Enzyme Inhibition :

- Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various biochemical pathways critical for cell proliferation and survival.

- Potential as a Therapeutic Agent :

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the synthesis and evaluation of this compound:

- A study detailed its use as an intermediate in synthesizing novel compounds with improved pharmacological profiles, emphasizing its role in medicinal chemistry.

- Another investigation explored the compound's interaction with specific protein targets, providing insights into its potential mechanism of action at the molecular level .

特性

IUPAC Name |

methyl 4-chloro-2-(cyanomethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARDGPHPGIMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534513 | |

| Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89525-72-4 | |

| Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。